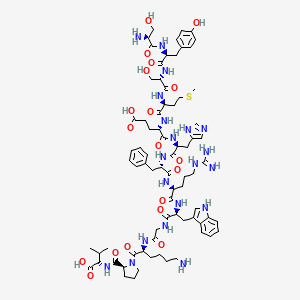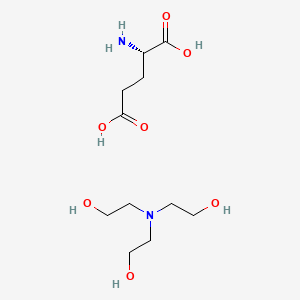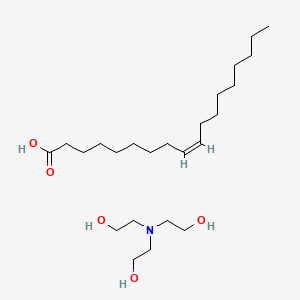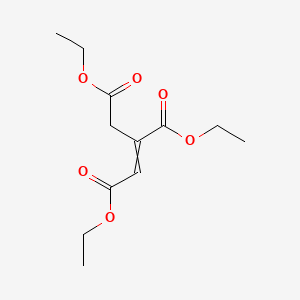
己二酰二苯胺 106
描述
TC-H 106: It has been shown to inhibit histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 with Ki values of 148 nM, 102 nM, and 14 nM, respectively . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, making the histones wrap the DNA more tightly and preventing transcription .
科学研究应用
作用机制
TC-H 106 通过抑制 I 类组蛋白脱乙酰酶发挥作用。 这种抑制阻止了从组蛋白中去除乙酰基,导致组蛋白乙酰化时间延长和基因表达改变 . TC-H 106 的分子靶标包括组蛋白脱乙酰酶 1、组蛋白脱乙酰酶 2 和组蛋白脱乙酰酶 3 .
生化分析
Biochemical Properties
Pimelic Diphenylamide 106 has a preference toward HDAC3 with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 . It exhibits weaker inhibitory activities against HDAC8 . This specificity towards HDAC3 suggests that Pimelic Diphenylamide 106 interacts with this enzyme more readily, potentially affecting the acetylation state of histones and other proteins in the cell .
Cellular Effects
Pimelic Diphenylamide 106 has been shown to restore frataxin levels in cells from Friedreich’s ataxia patients and in a GAA repeat-based Friedreich’s ataxia mouse model . This suggests that Pimelic Diphenylamide 106 can influence gene expression and cellular metabolism by altering the acetylation state of histones and other proteins .
Molecular Mechanism
The molecular mechanism of Pimelic Diphenylamide 106 involves its slow, tight-binding inhibition of class I HDACs . By inhibiting these enzymes, Pimelic Diphenylamide 106 can alter the acetylation state of histones and other proteins, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of Pimelic Diphenylamide 106 have been shown to exceed the time of direct exposure in both cellular and animal models . This suggests that Pimelic Diphenylamide 106 may have long-term effects on cellular function, potentially due to its slow, tight-binding inhibition of HDACs .
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 influences metabolic pathways through its effects on protein acetylation .
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 localizes to the nucleus where it can exert its effects on histone and protein acetylation .
准备方法
合成路线和反应条件: TC-H 106 的合成涉及 2-氨基苯基和 4-甲基苯基庚二酰胺的反应。 反应条件通常包括使用二甲基亚砜和乙醇等溶剂,以及超声辅助以增强溶解度 .
工业生产方法: TC-H 106 的工业生产遵循类似的合成路线,但规模更大。 该化合物以粉末形式储存在 -20°C,可溶解于二甲基亚砜或乙醇中使用 .
化学反应分析
反应类型: TC-H 106 主要与组蛋白脱乙酰酶发生抑制反应。 它对 II 类组蛋白脱乙酰酶没有活性 .
常用试剂和条件: 该化合物用于含有胎牛血清和 HEPES 缓冲液的细胞培养基。 它在 37°C、5% 二氧化碳中孵育 24 小时 .
主要形成的产物: TC-H 106 与组蛋白脱乙酰酶反应形成的主要产物是高乙酰化的组蛋白 H3 .
相似化合物的比较
属性
IUPAC Name |
N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581754 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937039-45-7 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1682530.png)










